molecular formula C21H21ClN2O2S B2897028 4-(AZEPAN-1-YL)-3-(4-CHLOROBENZENESULFONYL)QUINOLINE CAS No. 866895-08-1

4-(AZEPAN-1-YL)-3-(4-CHLOROBENZENESULFONYL)QUINOLINE

Cat. No.: B2897028
CAS No.: 866895-08-1
M. Wt: 400.92
InChI Key: ONCCGIYSNKQAKZ-UHFFFAOYSA-N
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Description

4-(AZEPAN-1-YL)-3-(4-CHLOROBENZENESULFONYL)QUINOLINE is a complex organic compound that features a quinoline core substituted with an azepane ring and a chlorophenyl sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(AZEPAN-1-YL)-3-(4-CHLOROBENZENESULFONYL)QUINOLINE typically involves multi-step organic reactions. One common method starts with the quinoline core, which undergoes sulfonylation with 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine. The resulting intermediate is then subjected to nucleophilic substitution with azepane under reflux conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(AZEPAN-1-YL)-3-(4-CHLOROBENZENESULFONYL)QUINOLINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline core or the sulfonyl group, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

4-(AZEPAN-1-YL)-3-(4-CHLOROBENZENESULFONYL)QUINOLINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(AZEPAN-1-YL)-3-(4-CHLOROBENZENESULFONYL)QUINOLINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-amino-4-chlorophenyl)sulfanyl]-1-(azepan-1-yl)ethan-1-one
  • 1-(azepan-1-yl)-2-[(4-chlorophenyl)amino]propan-1-one
  • 2-[(2-amino-4-chlorophenyl)sulfanyl]-1-(azepan-1-yl)propan-1-one

Uniqueness

4-(AZEPAN-1-YL)-3-(4-CHLOROBENZENESULFONYL)QUINOLINE is unique due to its specific substitution pattern on the quinoline core, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-(azepan-1-yl)-3-(4-chlorophenyl)sulfonylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O2S/c22-16-9-11-17(12-10-16)27(25,26)20-15-23-19-8-4-3-7-18(19)21(20)24-13-5-1-2-6-14-24/h3-4,7-12,15H,1-2,5-6,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONCCGIYSNKQAKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=C(C=NC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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